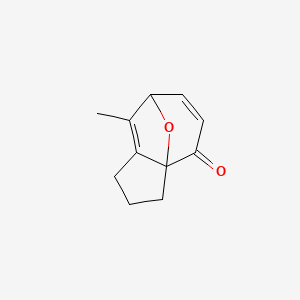
8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one is an organic compound belonging to the class of azulenones This compound is characterized by its unique structure, which includes an epoxy group and a methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one can be achieved through multicomponent condensation methods. These methods often involve the use of active methylene compounds, arylglyoxals, and cyclic enaminones . The reaction conditions typically include refluxing the reaction mixture in a suitable solvent, such as xylene, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of reagents and solvents, as well as the reaction temperature and time, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted azulenones, diols, and carboxylic acids. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways.
Scientific Research Applications
8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one involves its interaction with molecular targets such as enzymes and receptors. The epoxy group and the azulenone core play a crucial role in these interactions, facilitating binding to specific sites and modulating biological activity. The compound can influence various pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
1,5,6,7-tetrahydro-4H-indol-4-one: Shares a similar tetrahydro structure but lacks the epoxy group.
3a,7-Methanoazulene: Contains a methano bridge but differs in the substitution pattern and functional groups
Uniqueness
8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one is unique due to its combination of an epoxy group and a methyl substitution on the azulenone core. This structural uniqueness imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
84735-81-9 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
6-methyl-11-oxatricyclo[5.3.1.01,5]undeca-5,8-dien-10-one |
InChI |
InChI=1S/C11H12O2/c1-7-8-3-2-6-11(8)10(12)5-4-9(7)13-11/h4-5,9H,2-3,6H2,1H3 |
InChI Key |
WSQHZIMSDCUQMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC23C(=O)C=CC1O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















